molecular formula C14H15F3N2O B6645549 4-(4-Hydroxy-3-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile

4-(4-Hydroxy-3-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B6645549
M. Wt: 284.28 g/mol
InChI Key: XNVQKGRINDCFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxy-3-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile, also known as HTB or HTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HTB is a synthetic compound that belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-(4-Hydroxy-3-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in gene expression and cell cycle regulation. This compound has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation and cellular signaling.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the replication of certain viruses and fungi. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-(4-Hydroxy-3-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a highly potent compound and requires careful handling and storage. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on 4-(4-Hydroxy-3-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile. One area of research is the development of new synthetic methods for the production of this compound and its analogs. Another area of research is the investigation of the potential therapeutic applications of this compound in various fields of medicine. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Additionally, the safety and toxicity of this compound need to be further investigated to determine its potential use in clinical settings.

Synthesis Methods

The synthesis of 4-(4-Hydroxy-3-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile involves the reaction of 4-(4-hydroxy-3-methylpiperidin-1-yl)benzonitrile with trifluoromethyl iodide in the presence of a base. The reaction is carried out under controlled conditions to obtain the desired product. The purity and yield of the product can be optimized by using different reaction conditions.

Scientific Research Applications

4-(4-Hydroxy-3-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, antiviral, and antifungal activities. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

4-(4-hydroxy-3-methylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c1-9-8-19(5-4-13(9)20)11-3-2-10(7-18)12(6-11)14(15,16)17/h2-3,6,9,13,20H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVQKGRINDCFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C2=CC(=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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